N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide
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Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid . Further, the obtained intermediate compounds substituted N - (Benzo [d]thiazol-2-yl)-2- (phenylamino) benzamides was treated with 1- (2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 1- (2-chloro ethyl) piperidine hydrochloride .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Design and Synthesis in Pharmacology : Compounds containing the N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide structure have been explored in the design and synthesis of various pharmacological agents. For instance, a study by Faizi et al. (2017) involved the synthesis of derivatives with anticonvulsant activities, where the compounds showed considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests (Faizi et al., 2017).
A2B Adenosine Receptor Antagonists : Cheung et al. (2010) chose a related compound, 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide, as a starting point for the discovery of A2B adenosine receptor antagonists. This research involved modifications to the compound to achieve better potency and selectivity (Cheung et al., 2010).
Molecular Structure Analysis
Molecular Structure Determination : Karabulut et al. (2014) conducted a study on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. They utilized single crystal X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Structural Characterization in Chemistry : Deacon and Farquharson (1976) explored the synthesis and bromodemercuration of permercurated arenes, including compounds similar to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide. Their work contributes to understanding the versatile route to polybromobenzene (Deacon & Farquharson, 1976).
Antimicrobial Screening
- Antibacterial Activity : Desai et al. (2013) synthesized and screened a series of compounds including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for their in vitro antibacterial activity against various bacteria and fungi. These compounds showed potential therapeutic intervention for microbial diseases (Desai et al., 2013).
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2S/c1-21-11-7-6-10(16)13-12(11)18-15(22-13)19-14(20)8-2-4-9(17)5-3-8/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNHZPDCRDKULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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